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Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class,
designed to spectrally mimic the widely used Rhodamine 6G (R6G).[1] Its bright fluorescence,
high photostability, and amine-reactive nature make it a versatile tool for labeling biomolecules.
[2][3] This document provides detailed application notes and protocols for the use of BDP R6G
amine and its derivatives in super-resolution microscopy techniques, including Stimulated
Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and
Photoactivated Localization Microscopy (PALM).

BDP R6G dyes possess several key features that make them attractive for advanced imaging
applications:

e High Fluorescence Quantum Yield: BDP R6G exhibits a high fluorescence quantum yield,
contributing to a strong signal-to-noise ratio in imaging experiments.[1]

o Photostability: BODIPY dyes, in general, are known for their excellent photostability, which is
a critical requirement for super-resolution techniques that often involve high laser powers.

» Amine-Reactivity: The amine-functionalized and NHS ester forms of BDP R6G allow for
straightforward covalent conjugation to primary amines on biomolecules such as proteins
and antibodies.
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Quantitative Data

The photophysical properties of BDP R6G are summarized in the table below. While specific
performance data in super-resolution microscopy is not extensively published, these properties
provide a strong indication of its potential. For comparison, data for Rhodamine 6G, which BDP
R6G is based on, are also included where relevant.

Property BDP R6G Rhodamine 6G Reference
Excitation Maximum
530 nm ~530 nm
(Aex)
Emission Maximum
548 nm ~555 nm
(Aem)
Molar Extinction
o ~76,000 M—icm—1 ~116,000 M~1cm~1
Coefficient ()
Fluorescence
_ 0.96 0.95
Quantum Yield (®)
Molecular Weight
. 474.78 g/mol
(Amine)
Molecular Weight
437.21 g/mol

(NHS Ester)

Not extensively
documented.
Rhodamine 6G is

o ) o Exhibits blinking with
Blinking Properties known to exhibit

o o distinct on/off states.
blinking, which is

essential for
STORM/PALM.

Experimental Protocols
Protocol 1: Antibody Labeling with BDP R6G NHS Ester
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This protocol describes the conjugation of BDP R6G NHS ester to a primary or secondary
antibody.

Materials:

BDP R6G NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)

Antibody (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH
8.3)

Purification column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)
Procedure:

o Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze
the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). Adjust the antibody
concentration to 2-5 mg/mL.

e Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BDP R6G
NHS ester in anhydrous DMSO.

e Conjugation Reaction:

o While gently vortexing, add the BDP R6G NHS ester solution to the antibody solution. A
typical starting molar excess of dye to antibody is 10:1 to 20:1. This should be optimized
for each antibody.

o Incubate the reaction for 1 hour at room temperature, protected from light.

e Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop
the reaction. Incubate for 15-30 minutes at room temperature.

 Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion
chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
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o Degree of Labeling (DOL) Calculation:

o Measure the absorbance of the conjugate at 280 nm (A280) and at the dye's absorption
maximum (~530 nm for BDP R6G).

o Calculate the protein concentration: Protein (M) = [A280 - (A_max * CF)] / €_protein where
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for
BODIPY dyes) and €_protein is the molar extinction coefficient of the antibody.

o Calculate the dye concentration: Dye (M) = A_max/ €_dye
o Calculate the DOL: DOL = Dye (M) / Protein (M)

o Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage,
consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Sample Preparation and Imaging for STORM

This protocol provides a general framework for preparing and imaging cells labeled with BDP
R6G for STORM.

Materials:

BDP R6G-labeled antibodies

o Cells grown on high-precision coverslips (#1.5H)
 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)
o STORM Imaging Buffer (see below)

STORM Imaging Buffer Recipe (Glox-based with MEA):

e Buffer A: 10 mM Tris, pH 8.0 + 50 mM NacCl
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o Buffer B: 50 mM Tris, pH 8.0 + 10 mM NaCl + 10% (w/v) glucose
e GLOX Solution: 14 mg glucose oxidase + 50 pL catalase (17 mg/mL) in 200 pL Buffer A.
e 1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCI, pH adjusted to 7.5-8.5.
Procedure:
e Cell Culture and Fixation:
o Culture cells on high-precision coverslips.
o Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
o Wash three times with PBS.
» Permeabilization and Blocking:
o Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
o Wash three times with PBS.
o Block with blocking buffer for 1 hour at room temperature.
e Immunostaining:

o Incubate with the primary antibody (if using indirect immunofluorescence) in blocking
buffer for 1 hour.

o Wash three times with wash buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).

o Incubate with the BDP R6G-labeled secondary antibody in blocking buffer for 1 hour,
protected from light.

o Wash extensively with wash buffer and finally with PBS.

e STORM Imaging:
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o Prepare the final STORM imaging buffer immediately before use by mixing 7 pL of GLOX
solution and 70 pL of 1 M MEA with 620 uL of Buffer B.

o Mount the coverslip on a microscope slide with a small volume of the imaging buffer. Seal
the edges to prevent oxygen entry.

o Image on a STORM-capable microscope. Use a high laser power at ~532 nm to induce
blinking and a low-power activation laser (e.g., 405 nm) if necessary to control the density
of fluorescent molecules. Acquire a long series of images (5,000-20,000 frames) for
reconstruction.

Protocol 3: Sample Preparation and Imaging for STED
Microscopy

This protocol provides a general guideline for STED imaging with BDP R6G-labeled samples.
Materials:

o BDP R6G-labeled antibodies

o Sample prepared as for standard immunofluorescence on high-precision coverslips.

o STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond).

Procedure:

o Sample Preparation: Prepare the sample using standard immunofluorescence protocols as
described in Protocol 2 (steps 1-3).

¢ Mounting: Mount the coverslip using a STED-compatible mounting medium. For live-cell
imaging, imaging must be performed in a suitable buffer.

e STED Imaging:

o Use a STED microscope equipped with an excitation laser around 530 nm and a depletion
laser with a wavelength in the red region of the spectrum (e.g., 592 nm or longer) to
efficiently de-excite BDP R6G.
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o Optimize the excitation and STED laser powers to achieve the desired resolution while
minimizing photobleaching.

o Acquire images using the STED microscope software.
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Caption: Workflow for labeling antibodies with BDP R6G NHS ester.
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Caption: General workflow for STORM imaging of cellular targets.
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Applications in Super-Resolution Imaging

While specific published applications of BDP R6G amine in super-resolution microscopy are
limited, its spectral properties make it a suitable candidate for imaging various cellular
structures. Below are potential applications based on the capabilities of similar dyes.

Imaging the Actin Cytoskeleton

The actin cytoskeleton, with its fine filamentous structures, is a common target for super-
resolution microscopy. BDP R6G can be conjugated to phalloidin or antibodies against actin-
binding proteins to visualize the intricate network of actin filaments in cells.

Visualizing Mitochondria

The complex internal structure of mitochondria, including the cristae, requires super-resolution
techniques to be resolved. BDP R6G-labeled antibodies against mitochondrial proteins (e.g.,
TOM20, COX IV) can be used in STED or STORM to study mitochondrial morphology and
protein distribution at the nanoscale.
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Caption: Potential cellular targets for BDP R6G amine in super-resolution.

Conclusion
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BDP R6G amine and its derivatives are promising fluorescent probes for super-resolution
microscopy due to their brightness, photostability, and amine-reactivity. While detailed
characterization in STED, STORM, and PALM is still emerging, the provided protocols offer a
solid starting point for researchers to incorporate this dye into their super-resolution imaging
workflows. As with any fluorescent probe, optimization of labeling and imaging conditions is
crucial to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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